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1-Methyl-2-(naphthalen-1-yl)-1H-imidazole

Cat. No.: B11893123
CAS No.: 1001755-52-7
M. Wt: 208.26 g/mol
InChI Key: ZECDPAZEGQYBDI-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Scaffold in Organic and Medicinal Chemistry

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. pharmacyjournal.netnih.gov It is a privileged structure in medicinal chemistry due to its wide range of biological activities and its presence in many naturally occurring molecules. nih.govresearchgate.net

The history of imidazole chemistry dates back to the 19th century. numberanalytics.com Imidazole was first synthesized by the German chemist Heinrich Debus in 1858 from the reaction of glyoxal (B1671930) and ammonia, and it was initially named glyoxaline. nih.govresearchgate.net The name "imidazole" was later coined in 1887 by Arthur Rudolf Hantzsch. nih.govwikipedia.org Since its discovery, the imidazole ring has been the subject of extensive research, leading to the development of numerous synthetic methodologies and the discovery of a vast array of derivatives with diverse applications. nih.govnumberanalytics.com The versatility of the imidazole nucleus in its construction and functionalization has made it a rich source of chemical diversity. nih.govresearchgate.net

Imidazole is a fundamental component of several crucial biological molecules. pharmacyjournal.net The most notable example is the amino acid histidine, which contains an imidazole side chain. nbinno.comtsijournals.com Histidine is found in many proteins and enzymes, where it plays a critical role in catalysis, metal ion binding (as seen in hemoglobin), and providing buffering capacity within cells. pharmacyjournal.netnbinno.comtsijournals.com The imidazole moiety in histidine is essential for many biological functions and can act as an acyl transfer reagent in enzymatic reactions. nbinno.com Furthermore, the decarboxylation of histidine produces histamine, a vital neurotransmitter and signaling molecule involved in immune responses and physiological functions. wikipedia.orgnbinno.com The imidazole ring system is also a core component of purines, which are the building blocks of DNA and RNA. nbinno.com

The imidazole scaffold is a cornerstone in modern drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities. nih.govmdpi.com The electron-rich nature of the imidazole ring allows it to bind readily to various enzymes and receptors through interactions like hydrogen bonding, coordination, and van der Waals forces. researchgate.netnih.gov This has led to the development of imidazole-containing drugs across numerous therapeutic areas. mdpi.com

Imidazole-based compounds are utilized as:

Antifungal agents : Azole antifungals, such as clotrimazole, ketoconazole, and miconazole, contain an imidazole ring and are widely used to treat fungal infections. wikipedia.org

Anticancer agents : Compounds like dacarbazine (B1669748) and mercaptopurine incorporate the imidazole moiety and are used in cancer chemotherapy. researchgate.netwikipedia.org Imidazole derivatives can exhibit anticancer effects by inhibiting enzymes, binding to DNA, and regulating receptors. ijsrtjournal.com

Antibacterial and Antiprotozoal agents : Metronidazole, a nitroimidazole derivative, is a key antibiotic and antiprotozoal medication. nih.gov

Anti-inflammatory agents : Certain imidazole derivatives have shown potent anti-inflammatory properties. nih.govnih.gov

Other therapeutic classes : The imidazole ring is also found in antihypertensive medications, antihistamines like cimetidine, and antiulcer drugs such as omeprazole. researchgate.netwikipedia.orgnih.gov

The following table provides examples of commercially available drugs that contain the imidazole ring, highlighting its therapeutic versatility.

Drug NameTherapeutic Class
MetronidazoleAntibacterial, Antiprotozoal
ClotrimazoleAntifungal
CimetidineAntihistaminic (Antiulcer)
LosartanAntihypertensive
DacarbazineAnticancer
AzathioprineImmunosuppressant
OmeprazoleProton Pump Inhibitor (Antiulcer)
KetoconazoleAntifungal

This table is for informational purposes and is not exhaustive.

Importance of Naphthalene (B1677914) Moiety in Chemical and Biological Systems

Naphthalene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₀H₈. vedantu.comnumberanalytics.com It consists of two fused benzene (B151609) rings and is well-known for its characteristic mothball-like odor. fiveable.mealfa-chemistry.com

Naphthalene's structure is characterized by two planar benzene rings fused in an ortho position. vedantu.compharmaguideline.com This fusion results in a flat, rigid molecule. numberanalytics.com Naphthalene is classified as an aromatic compound because it is cyclic, planar, and possesses a continuous loop of 10 π-electrons, which adheres to Hückel's rule for aromaticity. vedantu.com This delocalized electron system confers significant stability to the molecule. vedantu.comfiveable.me The molecule exhibits resonance, with three canonical structures contributing to its resonance hybrid. vedantu.com The bond lengths in naphthalene are not all equal; the C1-C2 bond is shorter than the C2-C3 bond. vedantu.compharmaguideline.com

PropertyValue
Molecular FormulaC₁₀H₈
Molar Mass128.17 g/mol
Melting Point80 °C
Boiling Point218 °C
AppearanceWhite crystalline solid
Solubility in waterLow

This table presents key physical and chemical properties of Naphthalene. vedantu.comalfa-chemistry.com

The naphthalene ring system is a versatile scaffold for chemical modification. researchgate.net The presence of multiple non-equivalent positions on the two rings allows for the synthesis of a wide variety of substituted derivatives. researchgate.net The reactivity of naphthalene allows it to undergo a range of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other industrial chemicals. numberanalytics.com

Functionalization of naphthalene can be achieved through various reactions, including:

Electrophilic Aromatic Substitution : Reactions such as nitration, halogenation, and sulfonation can introduce functional groups onto the naphthalene ring. alfa-chemistry.com The regioselectivity of these reactions can often be controlled. researchgate.net

Oxidation and Reduction : Oxidation of naphthalene can yield phthalic anhydride, a crucial industrial intermediate. numberanalytics.com Reduction can produce tetralin and decalin, which are used as solvents. numberanalytics.com

C-H Functionalization : Modern synthetic methods, often employing transition metal catalysis (e.g., ruthenium or rhodium-catalyzed reactions), enable the direct and selective functionalization of specific C-H bonds on the naphthalene core, including at remote positions. researchgate.netrsc.orgacs.org This allows for the efficient installation of various functional groups like alkyl and aldehyde moieties. acs.org

The ability to selectively functionalize the naphthalene ring makes it an attractive component in the design of complex molecules and biologically active compounds. researchgate.netrsc.org

Contributions of Naphthalene to Bioactivity in Hybrid Molecules

The naphthalene ring system is a versatile component in medicinal chemistry, contributing to the biological activity of hybrid molecules through several mechanisms. Its large, planar, and lipophilic nature allows for effective π-π stacking and hydrophobic interactions with biological macromolecules such as proteins and nucleic acids. ijpsjournal.com This can lead to enhanced binding affinity and potency of the hybrid compound.

Furthermore, the naphthalene scaffold is present in numerous natural and synthetic compounds with established therapeutic value, exhibiting a broad range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. ekb.eg For instance, several naphthalene derivatives have demonstrated significant activity against a wide variety of microbes, including bacteria and fungi. ijpsjournal.comresearchgate.net In the context of anticancer research, naphthalene-containing compounds have been investigated as tubulin polymerization inhibitors and have shown cytotoxic effects against various cancer cell lines. nih.govnih.gov The anti-inflammatory properties of naphthalene derivatives have also been documented, with some compounds showing inhibition of key inflammatory mediators. nih.gov

The position of substitution on the naphthalene ring can also influence the biological activity profile of the hybrid molecule. This structural variation allows for the fine-tuning of the compound's interaction with its biological target.

Rationale for Investigating 1-Methyl-2-(naphthalen-1-yl)-1H-imidazole

The specific focus on this compound is driven by the logical expectation of synergistic effects arising from the combination of its constituent heterocycles and a well-founded hypothesis for the emergence of novel biological and chemical properties.

Synergistic Effects of Imidazole and Naphthalene Heterocycles

The concept of molecular hybridization posits that the combination of two or more pharmacophores can lead to a synergistic enhancement of their individual biological activities. In the case of imidazole-naphthalene hybrids, this synergy can manifest in several ways. For example, the imidazole moiety might improve the pharmacokinetic properties of the naphthalene component, such as solubility and bioavailability, while the naphthalene ring could enhance the binding affinity of the imidazole to its target. nih.gov

Table 1: Reported Anticancer Activity of Naphthalene-Substituted Imidazolium (B1220033) Salts

Compound Cell Line IC50 (µM) Reference
4,5-dichloro-1-(2-(naphthalen-1-yl)ethyl)-3-(naphthalen-2-ylmethyl)-imidazolium bromide H460 5 nih.gov
4,5-dichloro-1-(2-(naphthalen-1-yl)ethyl)-3-(naphthalen-2-ylmethyl)-imidazolium bromide H1975 6 nih.gov
4,5-dichloro-1-(2-(naphthalen-1-yl)ethyl)-3-(naphthalen-2-ylmethyl)-imidazolium bromide HCC827 7 nih.gov
4,5-dichloro-1,3-bis(2-(naphthalen-1-yl)ethyl)-imidazolium bromide H460 8 nih.gov
4,5-dichloro-1,3-bis(2-(naphthalen-1-yl)ethyl)-imidazolium bromide H1975 8 nih.gov
4,5-dichloro-1,3-bis(2-(naphthalen-1-yl)ethyl)-imidazolium bromide HCC827 11 nih.gov
Table 2: Reported Antimicrobial Activity of a Naphthalene-Imidazole Hybrid Compound
Compound Organism Activity Reference
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide Gram-positive bacteria Active (half potency of chloramphenicol) mdpi.com

Hypothesis for Novel Chemical and Biological Activities

The unique structural arrangement of this compound, with the naphthalene ring directly attached to the C2 position of the N-methylated imidazole, provides a strong basis for hypothesizing novel chemical and biological activities. It is postulated that this specific linkage will result in a distinct electronic and steric profile compared to other isomers or related compounds.

Based on the known activities of its parent heterocycles, it is hypothesized that this compound may exhibit significant potential in several therapeutic areas:

Anticancer Activity: Given the established anticancer properties of both imidazole and naphthalene derivatives, it is hypothesized that their hybrid could demonstrate potent cytotoxic activity against a range of cancer cell lines. The mechanism of action could involve the inhibition of key enzymes such as kinases or interference with microtubule polymerization. nih.govnih.gov

Antimicrobial Activity: The well-documented antimicrobial effects of both imidazole and naphthalene compounds suggest that their combination in this compound could lead to a broad-spectrum antimicrobial agent. ijpsjournal.commdpi.com The N-methylation may enhance cellular penetration, while the naphthalene moiety could disrupt microbial membranes or inhibit essential enzymes.

Anti-inflammatory Activity: Both imidazole and naphthalene scaffolds have been associated with anti-inflammatory properties. nih.govnih.gov It is therefore hypothesized that this compound could modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases or by affecting the production of pro-inflammatory cytokines.

Further experimental investigation is warranted to validate these hypotheses and to fully elucidate the chemical and biological profile of this promising hybrid molecule. The synthesis and comprehensive in vitro and in vivo evaluation of this compound will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B11893123 1-Methyl-2-(naphthalen-1-yl)-1H-imidazole CAS No. 1001755-52-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1001755-52-7

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

1-methyl-2-naphthalen-1-ylimidazole

InChI

InChI=1S/C14H12N2/c1-16-10-9-15-14(16)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3

InChI Key

ZECDPAZEGQYBDI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Chemical Reactivity and Transformation Studies

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring in 1-Methyl-2-(naphthalen-1-yl)-1H-imidazole contains two nitrogen atoms with distinct electronic environments. The N1 atom is a pyrrole-type nitrogen, bonded to a methyl group, and its lone pair of electrons is integral to the aromatic sextet of the ring. The N3 atom is a pyridine-type nitrogen, with its lone pair located in an sp² hybrid orbital in the plane of the ring, making it the primary site of basicity and nucleophilicity.

Protonation and Basicity

The N3 atom is the principal site for protonation. The basicity of the imidazole ring is influenced by the electronic effects of its substituents. The naphthalene (B1677914) group at the C2 position is expected to exert a mild electron-withdrawing effect through induction, which would slightly decrease the basicity of the N3 atom compared to 1-methylimidazole (B24206). Computational predictions suggest a pKa value for the conjugate acid of approximately 6.65, indicating it is a moderately weak base.

Table 1: Predicted Acidity Constant

Compound Predicted pKa
This compound 6.65

Note: This value is based on computational prediction and has not been experimentally verified in published literature.

N-Alkylation and N-Acylation Reactions

With the N1 position already occupied by a methyl group, further N-alkylation or N-acylation reactions will occur at the N3 nitrogen. This reaction transforms the neutral imidazole into a cationic imidazolium (B1220033) salt. These reactions typically proceed via an Sₙ2 mechanism, where the N3 atom acts as a nucleophile attacking an alkyl halide or an acyl halide. The resulting 1-methyl-3-alkyl(or acyl)-2-(naphthalen-1-yl)-1H-imidazolium salts are of interest as potential ionic liquids or precursors to N-heterocyclic carbenes (NHCs). While this reactivity is well-established for a wide range of 1-substituted imidazoles, specific examples and detailed kinetic or mechanistic studies involving this compound are not documented.

Reactivity of the Carbon Atoms on the Imidazole Ring

The carbon atoms of the imidazole ring exhibit different reactivities towards electrophilic and nucleophilic reagents. The C2 position is generally the most acidic and susceptible to deprotonation, but in this molecule, it is already substituted. Therefore, reactivity will be focused on the C4 and C5 positions.

C-H Functionalization

Direct C-H functionalization of the C4 and C5 positions of the imidazole ring is theoretically possible. These reactions, often catalyzed by transition metals, allow for the formation of new carbon-carbon or carbon-heteroatom bonds. However, the regioselectivity of such reactions on a 1,2-disubstituted imidazole like this one can be complex, influenced by both steric and electronic factors. There are currently no published studies detailing the C-H functionalization of this compound.

Electrophilic and Nucleophilic Attack Patterns

Electrophilic substitution on the imidazole ring is generally difficult due to the ring's relatively electron-rich nature, which makes it prone to reaction with electrophiles at the N3 position first. If substitution on carbon were to occur, it would likely happen at the C4 or C5 positions. The directing influence of the existing substituents would need to be considered, but specific patterns have not been experimentally determined for this compound.

Nucleophilic attack on the imidazole ring carbons is rare and typically requires the presence of strong electron-withdrawing groups or the formation of an imidazolium salt to activate the ring.

Reactivity of the Naphthalene Ring System

The naphthalene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The presence of the 1-methyl-1H-imidazol-2-yl group at the 1-position of the naphthalene ring will influence the position of subsequent electrophilic attacks. The imidazole group is expected to be a deactivating group due to its electron-withdrawing inductive effect, making the naphthalene ring less reactive than unsubstituted naphthalene.

Electrophilic substitution on 1-substituted naphthalenes is governed by kinetic and thermodynamic control and is influenced by the directing effects of the substituent.

Kinetic Control: Attack is generally favored at the C4 (peri) and C5 positions of the same ring.

Thermodynamic Control: Under harsher conditions, substitution might occur at other positions.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. However, no studies have been published that specifically investigate these reactions on this compound to confirm the regiochemical outcomes.

Table 2: Summary of Potential (Unverified) Reactivity

Reaction Type Site of Reactivity Expected Product Status
Protonation N3 of Imidazole Imidazolium salt Predicted
N-Alkylation N3 of Imidazole 1,3-Disubstituted imidazolium salt Expected based on general principles

Aromatic Substitution Reactions

The fused ring structure of naphthalene makes it more reactive towards electrophilic aromatic substitution than benzene (B151609). libretexts.org Substitution reactions on an unsubstituted naphthalene ring preferentially occur at the 1-position (α-position) because the carbocation intermediate formed by attack at this position is more resonance-stabilized. ucalgary.cawordpress.compearson.com In this compound, the naphthalene ring is already substituted at the 1-position. The imidazole substituent's electronic influence will direct further substitution on the naphthalene ring.

Oxidation and Reduction Pathways

The chemical transformation of this compound through oxidation and reduction is primarily centered on the naphthalene moiety, which is more susceptible to such changes than the stable imidazole ring.

Oxidation: The oxidation of naphthalene can yield different products depending on the oxidizing agent and conditions. youtube.com Strong oxidizing agents like chromium trioxide can lead to the formation of 1,4-naphthoquinone. numberanalytics.com Under more vigorous conditions, such as catalytic oxidation with vanadium pentoxide at high temperatures, the naphthalene ring system can be cleaved to form phthalic anhydride. youtube.comepa.gov It is expected that the naphthalene portion of this compound would follow similar oxidation pathways. The imidazole ring is generally resistant to oxidation, although specific derivatives can be oxidized under targeted conditions. researchgate.net Direct oxidation of 1-methylimidazole to its N-oxide with hydrogen peroxide has been reported as problematic. orgsyn.org

Reduction: The naphthalene ring can be reduced to form 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) or decahydronaphthalene (B1670005) (decalin). numberanalytics.comnumberanalytics.com The extent of reduction depends on the reducing agent and reaction conditions. youtube.com For example, reduction with sodium in ethanol (B145695) can yield 1,4-dihydronaphthalene, while catalytic hydrogenation with a nickel catalyst can lead to complete saturation, forming decalin. youtube.com The imidazole ring is generally stable and not readily reduced under standard catalytic hydrogenation conditions that affect aromatic hydrocarbons.

Coordination Chemistry of Imidazole-Naphthalene Ligands

Ligands incorporating both imidazole and naphthalene moieties, such as this compound, are of significant interest in coordination chemistry. The imidazole ring provides a key nitrogen donor site (the "pyridine-like" N-3 atom) for binding to metal ions. researchgate.net

Formation of Metal Complexes with Transition Metals (e.g., Cobalt, Copper, Palladium)

Imidazole-naphthalene ligands readily form stable complexes with a variety of transition metals. The synthesis of these complexes is often achieved under mild or solvothermal conditions.

Cobalt (Co): Cobalt(II) complexes with imidazole-containing ligands can be synthesized by reacting a cobalt(II) salt, such as Co(NO₃)₂ or CoCl₂, with the ligand in a suitable solvent. rsc.org In some cases, a solvent-free method involving the addition of cobalt salts to the melted ligand has been successful in forming hexaimidazolecobalt(II) complexes. mdpi.com These methods typically yield crystalline products suitable for structural analysis.

Copper (Cu): Copper(II) complexes are commonly prepared by reacting a copper(II) salt like Cu(NO₃)₂·3H₂O with the ligand in a solvent mixture such as water and ethanol, often under solvothermal conditions. researchgate.net The resulting complexes often exhibit distinct colors, such as green or blue, depending on the coordination environment of the copper ion.

Palladium (Pd): Palladium complexes, particularly palladacycles, can be formed from naphthalene-imidazole derivatives. nih.gov These syntheses often involve the reaction of an imidazoline (B1206853) precursor with a palladium source like Pd₂(dba)₃ in a solvent such as refluxing toluene. nih.gov The resulting C,N-palladacycles are typically air- and moisture-stable solids. nih.gov

Ligand Binding Modes and Geometries in Metal Complexes

The structural diversity of metal complexes formed with imidazole-naphthalene ligands is a result of the flexible coordination behavior of the ligand and the preferred coordination numbers and geometries of the metal centers. The imidazole group typically coordinates as a monodentate ligand through its sp²-hybridized nitrogen atom. wikipedia.org

Cobalt Complexes: Cobalt(II) can adopt various coordination geometries. With imidazole and related ligands, it has been observed in distorted trigonal bipyramidal and octahedral geometries. nih.gov For instance, in complexes of the type [Co(ligand)₂(anion)₂], the cobalt ion can be pentacoordinated. nih.gov In hexacoordinated complexes like [Co(imidazole)₆]²⁺, the geometry is octahedral, with the Co²⁺ ion coordinated by six pyridine-like nitrogen atoms from the imidazole ligands. mdpi.comrsc.org

Copper Complexes: Copper(II) complexes exhibit a wide range of coordination geometries, often distorted due to the Jahn-Teller effect. Common geometries include distorted square planar, square pyramidal, and distorted octahedral. nih.govresearchgate.netuky.edu In a four-coordinate complex, a distorted square planar geometry is common. nih.gov Five-coordinate complexes often adopt a distorted square-pyramidal geometry, with the ligand occupying basal and/or apical positions. uky.edu

Palladium Complexes: Palladium(II) strongly favors a square planar coordination geometry. researchgate.net In C,N-palladacycles formed with naphthalene-imidazoline ligands, the palladium center is coordinated by the cyclometalated carbon of the naphthalene ring, the nitrogen of the imidazoline ring, and two other ancillary ligands, resulting in a stable, approximately square-planar arrangement. nih.gov

The table below summarizes typical coordination geometries observed for Co(II), Cu(II), and Pd(II) with imidazole-based ligands.

Metal IonTypical Coordination Number(s)Common GeometriesExample Complex Type
Cobalt (Co²⁺) 5, 6Trigonal Bipyramidal, Octahedral[Co(imidazole)₆]²⁺
Copper (Cu²⁺) 4, 5, 6Square Planar, Square Pyramidal, Distorted Octahedral[Cu(imidazole)₄Cl]⁺
Palladium (Pd²⁺) 4Square Planar[Pd(imidazole)₂Cl₂]

Influence of Metal Centers on Reactivity and Structure

The identity of the transition metal center significantly influences the final structure, stability, and potential reactivity of the resulting complex. Different metal ions have distinct preferences for coordination numbers, geometries, and ligand field stabilization energies, which dictate the architecture of the complex.

For example, the preference of Pd(II) for a square planar geometry is a driving force for the formation of C,N-palladacycles, where the ligand is constrained to a bidentate C,N-binding mode. nih.gov In contrast, Co(II) and Cu(II) are more flexible, accommodating a larger number of monodentate imidazole ligands to form geometries like trigonal bipyramidal or octahedral. nih.govnih.gov

The nature of the metal also affects the bond lengths within the coordination sphere. A comparative analysis of bond lengths in related palladacycles shows that the Pd–N and Pd–C bond lengths are consistent with those found in other C,N-palladacycles. nih.gov In pentacoordinate copper(II) complexes, the apical Cu–N bond is typically significantly longer than the basal Cu–N bonds, reflecting the distorted square-pyramidal geometry. uky.edu

Furthermore, the metal center can influence the catalytic activity of the complex. While Co(II) and Cu(II) complexes with imidazole ligands are often studied for their magnetic and biological properties, palladium(II) complexes are widely explored as catalysts in organic synthesis, such as cross-coupling reactions. rsc.orgnih.govresearchgate.net The specific steric and electronic environment created by the metal and ligands, such as in the case of PIN (C,N-palladacyclic imidazoline naphthalene) catalysts, is crucial for their performance in enantioselective transformations. nih.gov

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound "this compound" is not available. Generating a scientifically accurate and thorough article that strictly adheres to the requested outline requires access to specific research findings, including ¹H NMR, ¹³C NMR, 2D NMR, IR/FT-IR, and Raman spectra for this exact molecule.

Without published experimental data, creating the requested content would involve speculation and extrapolation from related but structurally different compounds. This approach would not meet the required standards of scientific accuracy and detail. Therefore, it is not possible to provide the article focusing solely on the spectroscopic characterization of "this compound" as requested.

Spectroscopic Characterization and Structural Elucidation

Electronic Spectroscopy

The electronic spectrum of 1-Methyl-2-(naphthalen-1-yl)-1H-imidazole is expected to be dominated by the electronic transitions of the naphthalene (B1677914) and imidazole (B134444) rings, and potentially charge-transfer interactions between them.

The UV-Vis absorption spectrum of this compound is anticipated to exhibit characteristic bands arising from π → π* transitions within the naphthalene and imidazole moieties. The naphthalene chromophore typically displays strong absorption bands in the UV region. For instance, naphthalene itself shows a strong absorption maximum (λmax) around 221 nm and another group of bands between 250 and 300 nm nist.gov. The attachment of the methyl and imidazole groups is expected to cause a bathochromic (red) shift in these absorption bands.

In analogous systems, such as 2-aryl-imidazoles, the absorption spectra are influenced by the nature of the aryl substituent. It is expected that this compound will exhibit complex absorption patterns due to the extensive π-system of the naphthalene ring. The molar absorptivity (ε) values are expected to be in the range of 104 to 105 L·mol-1·cm-1 for the allowed π → π* transitions, which is characteristic of aromatic systems.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Expected Transition Approximate λmax (nm) Expected Molar Absorptivity (ε) (L·mol-1·cm-1)
π → π* (Naphthalene) 220-240 > 100,000
π → π* (Naphthalene) 270-290 ~10,000
π → π* (Imidazole/Charge Transfer) 300-330 Variable

Note: The data in this table is hypothetical and based on the typical absorption characteristics of naphthalene and imidazole derivatives.

Naphthalene and its derivatives are well-known for their fluorescent properties. Upon excitation at its absorption maxima, this compound is expected to exhibit fluorescence emission. The emission wavelength will likely be in the near-UV or visible region, characteristic of substituted naphthalenes. The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, can be influenced by the solvent polarity and the nature of the substituents. For many fluorescent imidazole derivatives, the quantum yields can vary significantly.

The presence of the imidazole ring and the methyl group may influence the fluorescence properties through electronic and steric effects. Intramolecular charge transfer (ICT) from the imidazole ring to the naphthalene moiety could also play a role in the emission characteristics, potentially leading to a larger Stokes shift (the difference between the absorption and emission maxima).

Table 2: Anticipated Fluorescence Properties for this compound

Solvent Excitation λmax (nm) Emission λmax (nm) Quantum Yield (ΦF)
Cyclohexane ~280 ~340-360 Data not available
Ethanol (B145695) ~285 ~350-370 Data not available

Note: The data presented is an estimation based on the fluorescence of naphthalene derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass of the protonated molecule [M+H]+ of this compound (C14H12N2) is 209.1073. Experimental HRMS data for a closely related compound, 2-(naphthalen-1-ylmethyl)-1H-benzimidazole (C18H14N2), showed a molecular ion peak (M+) at m/z 274, confirming its molecular weight arabjchem.org. For N-methylated imidazole derivatives, the fragmentation pattern can be influenced by the position of the methyl group nih.gov.

Table 3: Calculated Exact Mass for this compound

Ion Chemical Formula Calculated Exact Mass (m/z)
[M]+• C14H12N2 208.1000
[M+H]+ C14H13N2 209.1073
[M+Na]+ C14H12N2Na 231.0893

Note: These are theoretical values.

The fragmentation pattern in the mass spectrum provides valuable information about the compound's structure. For this compound, the molecular ion peak is expected to be prominent. Key fragmentation pathways would likely involve the cleavage of the bond between the naphthalene and imidazole rings.

Common fragmentation patterns for related N-aryl imidazoles often show the loss of small neutral molecules or radicals. The fragmentation of the imidazole ring itself can also occur. The presence of the naphthalene moiety would likely lead to characteristic fragments corresponding to the naphthyl cation (m/z 127) or related species. The fragmentation of a similar compound, 2-(naphthalen-1-ylmethyl)-1H-benzimidazole, primarily shows the molecular ion peak, indicating a stable structure arabjchem.orgresearchgate.net.

Table 4: Plausible Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion
208 [C14H12N2]+• (Molecular Ion)
127 [C10H7]+ (Naphthyl cation)
81 [C4H5N2]+ (Methyl-imidazolyl cation)

Note: This table presents hypothetical fragmentation based on the structure.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound is currently available in the public domain, data from related structures can offer insights into its likely molecular conformation.

For instance, the crystal structure of 1-(1H-imidazo[4,5-f] arabjchem.orgiosrjournals.orgphenanthrolin-2-yl)naphthalen-2-ol reveals a significant dihedral angle of 74.22 (5)° between the benzimidazole (B57391) unit and the naphthalene ring system nih.gov. Similarly, in naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the naphthalene system is nearly planar and forms a dihedral angle of 67.1(2)° with the triazole ring mdpi.comresearchgate.net. This suggests that the naphthalene and imidazole rings in this compound are likely to be non-coplanar due to steric hindrance between the hydrogen atoms on the naphthalene ring and the imidazole ring.

Table 5: Anticipated Crystallographic Parameters for this compound

Parameter Expected Value/System
Crystal System Likely Monoclinic or Orthorhombic
Space Group Data not available
Key Dihedral Angle (Naphthalene-Imidazole) Expected to be significant (>45°)

Note: This information is speculative and based on analogous structures.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the spatial arrangement of atoms in a crystalline solid. This method allows for the precise determination of molecular geometry, including the planarity of ring systems and the dihedral angles between different molecular fragments.

Although a crystal structure for this compound has not been reported, studies on analogous compounds, such as 1-(2,6-diisopropylphenyl)-1H-imidazole, reveal key structural features. In this analogue, the imidazole ring is planar, and there is a significant rotation between the imidazole and the aryl substituent. The dihedral angle between the imidazole ring and the diisopropylphenyl ring in 1-(2,6-diisopropylphenyl)-1H-imidazole is 80.7(1)°. iucr.org A similar significant twist would be expected between the imidazole and naphthalene rings in this compound due to steric hindrance between the hydrogen atom on C5 of the imidazole and the hydrogen atoms on the naphthalene ring.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The internal geometry of the imidazole and naphthalene rings, as well as the linkage between them, can be anticipated by examining the bond lengths, bond angles, and torsion angles of structurally similar molecules that have been characterized by X-ray crystallography. For instance, the crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole provides valuable data on the imidazole ring's geometry. iucr.org

The bond lengths within the imidazole ring of this related compound are consistent with its aromatic character, showing delocalized double bonds. The C-N and C-C bond lengths are intermediate between typical single and double bonds. The bond angles within the five-membered ring deviate slightly from the ideal 108° of a regular pentagon, which is characteristic of such heterocyclic systems.

Interactive Data Table: Selected Bond Lengths and Angles in a Structurally Related Imidazole Derivative

Bond/Angle1-(2,6-diisopropylphenyl)-1H-imidazole iucr.orgExpected Range for this compound
Bond Lengths (Å)
N1-C11.3544(14)~1.35-1.38
N1-C31.3769(14)~1.37-1.39
N2-C11.3153(15)~1.31-1.34
N2-C21.3759(16)~1.37-1.39
C2-C31.3578(16)~1.35-1.37
Bond Angles (°)
C1-N1-C3107.02(9)~106-108
N1-C3-C2105.30(10)~105-106
C3-C2-N2110.95(10)~110-112
C2-N2-C1104.73(10)~104-105
N2-C1-N1112.01(10)~111-113

The torsion angle, which describes the rotation around the bond connecting the imidazole and naphthalene rings, is a critical parameter. For 1-(2,6-diisopropylphenyl)-1H-imidazole, the dihedral angle between the imidazole and phenyl rings is substantial, at 80.7(1)°. iucr.org A similarly large dihedral angle is anticipated for this compound to minimize steric repulsion.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...π interactions)

The way molecules pack in a crystal is determined by a network of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice. Based on the functional groups present in this compound, several types of intermolecular interactions can be predicted by analogy to related structures.

In the crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole, the molecules are linked by weak C-H...N and C-H...O hydrogen bonds. nih.gov Furthermore, a weak C-H...π interaction connects layers of molecules, and a π–π stacking interaction with a centroid-centroid distance of 3.5373(9) Å is observed. nih.gov

Given the presence of the aromatic naphthalene and imidazole rings in this compound, it is highly probable that its crystal structure would also be stabilized by a combination of these interactions:

Hydrogen Bonding: While lacking conventional hydrogen bond donors, weak C-H...N hydrogen bonds involving the C-H bonds of the methyl group, the imidazole ring, or the naphthalene ring and the nitrogen atom of a neighboring imidazole ring are likely to be present.

π-π Stacking: The planar, electron-rich naphthalene and imidazole rings are well-suited for π-π stacking interactions, which would play a significant role in the crystal packing.

C-H...π Interactions: The C-H bonds of the methyl group and the aromatic rings can act as donors in C-H...π interactions with the electron-rich π-systems of adjacent naphthalene or imidazole rings.

Interactive Data Table: Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorExpected Significance in Crystal Packing
C-H...N Hydrogen BondC-H (methyl, imidazole, naphthalene)N (imidazole)Moderate
π-π StackingImidazole ring / Naphthalene ringImidazole ring / Naphthalene ringHigh
C-H...π InteractionC-H (methyl, imidazole, naphthalene)π-system (imidazole or naphthalene)Moderate

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.govresearchgate.net For aromatic heterocyclic molecules like 1-Methyl-2-(naphthalen-1-yl)-1H-imidazole, functionals such as B3LYP are commonly employed with basis sets like 6-311G(d,p) to achieve accurate predictions of structural parameters. nih.goviucr.org

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP)

Parameter Bond/Angle Typical Calculated Value
Bond Length C-N (Imidazole) ~1.38 Å
C=N (Imidazole) ~1.32 Å
C-C (Naphthalene) ~1.37 - 1.42 Å
C-C (Inter-ring) ~1.48 Å
Bond Angle C-N-C (Imidazole) ~108°
N-C-N (Imidazole) ~110°

Note: The data in this table are illustrative values based on calculations for structurally related naphthalene-imidazole compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. libretexts.orgyoutube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.comworldwidejournals.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and can be easily polarized. irjweb.comresearchgate.netnih.gov In molecules combining imidazole (B134444) and naphthalene (B1677914) moieties, the charge transfer interactions within the molecule are explained by the HOMO-LUMO gap. irjweb.comworldwidejournals.com For many imidazole derivatives, this energy gap is calculated to be in the range of 4-5 eV, indicating good stability. irjweb.commalayajournal.orgacadpubl.eu

Table 2: Frontier Molecular Orbital Energies and Energy Gap

Parameter Energy (eV)
EHOMO ~ -5.3 eV
ELUMO ~ -1.3 eV

Note: These values are representative for similar aromatic heterocyclic systems and illustrate the expected electronic characteristics.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. malayajournal.orgnih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net

Different colors on the MEP surface indicate varying electrostatic potentials.

Red and Yellow: These colors represent regions of high electron density and negative electrostatic potential. They are susceptible to electrophilic attack. For this compound, these areas are expected to be concentrated around the nitrogen atoms of the imidazole ring. malayajournal.orgnih.govresearchgate.net

Blue: This color indicates regions of low electron density and positive electrostatic potential, which are favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms. nih.govresearchgate.net

Green: This color represents areas of neutral or near-zero potential. nih.gov

The MEP map is instrumental in understanding intermolecular interactions and predicting how the molecule will interact with other reagents. malayajournal.org

Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation and assignment of experimental data.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are highly useful for structural elucidation. ipb.pt The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netliverpool.ac.uk

These calculations provide theoretical spectra that can be compared with experimental results to confirm the assignment of specific signals to particular atoms in the molecule. mdpi.comsemanticscholar.org The predicted chemical shifts for the protons and carbons in the imidazole and naphthalene rings are sensitive to the molecule's electronic structure and conformation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Imidazole C-H 7.1 - 7.5 118 - 128
Imidazole N-CH₃ ~3.8 ~34
Imidazole C2 (quaternary) - ~145
Naphthalene C-H 7.4 - 8.1 123 - 129

Note: Values are representative and based on general data for N-methylimidazole and naphthalene moieties. mdpi.comchemicalbook.com

Computational chemistry allows for the prediction of vibrational frequencies and their corresponding intensities in infrared (IR) and Raman spectra. arizona.edu These calculations are typically performed after geometry optimization using DFT. The results help in the detailed assignment of vibrational modes observed in experimental spectra. researchgate.netresearchgate.net

For this compound, characteristic vibrations would include:

Aromatic C-H stretching modes from both the naphthalene and imidazole rings.

C=C and C=N stretching vibrations within the heterocyclic and aromatic rings. researchgate.net

In-plane and out-of-plane C-H bending modes.

Vibrations corresponding to the methyl group.

Table 4: Selected Predicted Vibrational Frequencies and Assignments

Frequency (cm⁻¹) Assignment
~3100 Aromatic C-H Stretch (Naphthalene)
~3050 Aromatic C-H Stretch (Imidazole)
~2950 Methyl C-H Stretch
~1600 C=C Aromatic Ring Stretch
~1510 C=N Imidazole Ring Stretch

Note: These are typical frequency ranges for the assigned vibrational modes based on related compounds. researchgate.netnist.govresearchgate.net

Molecular Docking and Dynamics Studies

Molecular docking and dynamics are powerful computational tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These studies are fundamental in drug discovery and materials science.

Molecular Docking for Ligand-Target Interactions

Molecular docking simulations are employed to determine the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. For imidazole derivatives, this technique is widely used to explore potential therapeutic applications, including antifungal, anticancer, and antimicrobial activities.

The imidazole scaffold, being an electron-rich heterocyclic ring, can readily bind to various enzymes and receptors. In docking studies involving imidazole derivatives, key interactions often include:

Azole-Heme Coordination: In targets like 14α-demethylase (CYP51), a crucial enzyme in fungal cell membrane synthesis, the nitrogen atom (N3) of the imidazole ring can coordinate with the heme iron atom in the active site. researchgate.net

Pi-Pi and Pi-Cation Interactions: The aromatic nature of both the imidazole and naphthalene rings allows for significant π-π stacking or π-cation interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), or arginine (Arg) within the binding pocket. researchgate.net

Hydrogen Bonding: Although the N-methylation in this compound removes the hydrogen from one nitrogen, the other nitrogen atom can still act as a hydrogen bond acceptor.

Simulations for analogous compounds have shown that the binding affinity is influenced by the nature and position of substituents. The bulky naphthalene group in this compound would be expected to play a significant role in orienting the molecule within a binding site and establishing hydrophobic and van der Waals interactions. The results from docking studies are typically quantified by a binding energy score, which indicates the stability of the ligand-target complex. researchgate.net

Below is a representative data table illustrating typical binding energy results from docking studies of imidazole derivatives with a common antifungal target, 14α-demethylase.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Imidazole Derivative A14α-demethylase (CYP51)-10.4HEM 601, TYR 145, PHE 255
Imidazole Derivative B14α-demethylase (CYP51)-9.8HEM 601, ARG 96, TYR 131
Imidazole Derivative CGlucosamine-6-Phosphate Synthase-8.9SER 347, LYS 603, THR 352

Conformational Analysis and Potential Energy Surfaces (PES)

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which dictates its biological activity and physical properties. For this compound, the most significant degree of conformational freedom lies in the rotation around the single bond connecting the naphthalene and imidazole rings.

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry. researchgate.net By systematically rotating the dihedral angle between the two ring systems, researchers can identify the most stable, low-energy conformations (global and local minima) and the energy barriers required for transitioning between them. researchgate.netnih.gov

For this specific molecule, the PES scan would likely reveal that planar or near-planar conformations are energetically unfavorable due to steric hindrance between the hydrogen atoms on the naphthalene ring and the methyl group or atoms of the imidazole ring. The lowest energy conformer is expected to be one where the two rings are twisted at a specific angle relative to each other, minimizing steric clash while maintaining some degree of π-system conjugation. nih.gov These computational analyses are typically performed using Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, to obtain reliable energy values. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are cornerstones of medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create a mathematical relationship between the chemical properties of a series of compounds and their measured biological activities. researchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures in drug discovery. nih.gov

For a class of compounds like imidazole derivatives, a QSAR model would be developed as follows:

Data Collection: A dataset of imidazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity (e.g., molecular weight, logP, van der Waals volume, electronegativities). researchgate.net

Model Building: Statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the biological activity. researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation methods to ensure its reliability. scispace.com

QSAR studies on imidazole-containing inhibitors have revealed that properties like molecular volume, shape, and polarity are often critical for their activity. nih.gov For instance, a developed QSAR model might indicate that increasing the hydrophobicity (higher SlogP) and the count of nitrogen and oxygen atoms (T_N_O_5) enhances the antidiabetic activity of certain imidazoles. scispace.com Such models provide a predictive framework to guide the synthesis of novel derivatives, like this compound, with potentially improved efficacy.

Analysis of Photophysical and Electronic Properties

The fusion of the electron-rich imidazole ring with the extended π-system of the naphthalene moiety suggests that this compound may possess interesting photophysical and electronic properties, making it a candidate for applications in materials science.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. These materials are crucial for modern technologies like telecommunications, optical data storage, and signal processing. nih.gov Organic molecules with donor-π-acceptor architectures often exhibit significant NLO properties.

The NLO response of a molecule is primarily determined by its hyperpolarizability (β). Computational methods, particularly DFT, are widely used to calculate this property. Studies on other imidazole derivatives have shown their potential as NLO materials. For instance, the calculated first hyperpolarizability (β₀) of 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole was found to be eighteen times greater than that of urea, a standard NLO reference material. malayajournal.org

The NLO properties of this compound can be predicted computationally. The naphthalene group can act as a π-conjugated bridge, while the imidazole ring's properties can be tuned. The analysis would involve calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) to assess its potential as an NLO material. nih.govsemanticscholar.org A low HOMO-LUMO energy gap, indicating ease of electronic transition, is often correlated with a higher NLO response. semanticscholar.org

The table below shows representative calculated NLO properties for several benzimidazole (B57391) derivatives, illustrating the range of values that can be expected.

CompoundDipole Moment (μ) [D]Polarizability (⟨α⟩) [x 10-23 esu]Hyperpolarizability (β) [x 10-30 esu]
Benzimidazole Derivative 2a4.154.1985.48
Benzimidazole Derivative 2b7.494.61415.77
Benzimidazole Derivative 2c6.244.1429.56
Benzimidazole Derivative 2e3.044.86610.12

Data adapted from theoretical calculations on related structures for illustrative purposes. nih.gov

Preclinical Biological and Pharmacological Research of Imidazole Naphthalene Derivatives

Antimicrobial Activity Studies

Imidazole-naphthalene derivatives have been the subject of numerous studies to evaluate their efficacy against a wide spectrum of pathogenic microorganisms, including bacteria, fungi, and viruses.

Research has demonstrated that imidazole-naphthalene derivatives possess notable antibacterial properties. Studies have evaluated these compounds against various bacterial strains, showing a range of efficacy.

One particular derivative, 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide, exhibited significant activity against Gram-positive bacteria, with a potency reported to be half that of the standard antibiotic chloramphenicol. researchgate.net In contrast, its activity against Gram-negative bacteria was more limited, with another derivative in the same study, 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide, showing activity specifically against Yersinia enterocolitica. researchgate.net

Other studies on related structures, such as 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol, have confirmed potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella aerogenes, Escherichia coli, Pseudomonas desmolyticum) bacteria. mansapublishers.com The broad-spectrum potential of these compounds is a key focus of ongoing research, with many derivatives showing promising results against clinically relevant strains like S. aureus and E. coli. nih.gov

Table 1: Selected Imidazole-Naphthalene Derivatives and their Antibacterial Activity

Compound/Derivative Class Bacterial Strain(s) Observed Activity/Potency Reference(s)
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide Gram-positive bacteria Half the potency of chloramphenicol researchgate.net
2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide Yersinia enterocolitica (Gram-negative) Displayed notable activity researchgate.net
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol S. aureus, K. aerogenes, E. coli, P. desmolyticum Potent zone of inhibition reported mansapublishers.com

The antifungal potential of imidazole-naphthalene derivatives is well-documented, particularly against Candida species, which are common opportunistic pathogens. mdpi.comnih.gov

The derivative 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide was found to have antifungal activity against at least one fungal species at a potency half that of ketoconazole. researchgate.net Studies on a broader collection of azole derivatives incorporating a naphthalene (B1677914) ring have identified compounds with minimum inhibitory concentration (MIC) values lower than the reference drug fluconazole (B54011) against various Candida species. nih.gov For instance, potent activity was observed against C. albicans (MIC: 0.125 µg/ml), C. parapsilosis (MIC: 0.0625 µg/ml), and the intrinsically azole-resistant C. krusei (MIC: 2 µg/ml). nih.gov

Furthermore, some of these derivatives have demonstrated high activity against fluconazole-resistant clinical isolates of C. tropicalis and were also effective against C. albicans biofilms. nih.govnih.gov Novel naphthalen-2-acyl imidazolium (B1220033) salts have also shown prominent anti-Candida activity with MIC values as low as 3.125 µg/mL. semanticscholar.org

Table 2: Antifungal Activity of Selected Imidazole-Naphthalene Derivatives

Compound/Derivative Class Fungal Species Key Findings (e.g., MIC values) Reference(s)
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide At least one tested fungus Half the potency of ketoconazole researchgate.net
Naphthalene-Azole Derivatives C. albicans MIC: 0.125 µg/ml nih.gov
Naphthalene-Azole Derivatives C. parapsilosis MIC: 0.0625 µg/ml nih.gov
Naphthalene-Azole Derivatives C. krusei MIC: 2 µg/ml nih.gov
Naphthalene-Azole Derivatives C. albicans biofilms Inhibition observed at 4 µg/ml nih.gov

The exploration of imidazole-naphthalene derivatives has extended to their potential antiviral applications. Nitrogen-containing scaffolds attached to a naphthalene core are known to demonstrate strong antiviral action. researchgate.net

Research on naphthalene derivatives has shown potential antiviral activity against Influenza A virus. nih.gov One study found that a 2-aminonaphthalene derivative could inhibit the replication of different influenza subtypes (H1N1 and H3N2) by targeting viral proteins NP and M. nih.gov This compound was found to be most effective in the early stages of viral replication. nih.gov Imidazole (B134444) derivatives have also been investigated for activity against a variety of viruses, including Dengue virus (DENV-2) and vaccinia virus. nih.gov While direct studies on 1-Methyl-2-(naphthalen-1-yl)-1H-imidazole are limited, the established antiviral properties of both parent scaffolds suggest this is a promising area for future investigation. researchgate.netnih.gov

The mechanisms through which imidazole-naphthalene derivatives exert their antimicrobial effects are multifaceted and can vary depending on the specific structure and target organism.

For antifungal activity, a primary proposed mechanism is the inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Molecular docking studies suggest that the imidazole component interacts with the heme cofactor in the enzyme's active site, while the naphthalene ring interacts with key amino acid residues, leading to potent inhibition. nih.gov

In the context of antibacterial action, several mechanisms are proposed. For derivatives containing a nitroimidazole group, the mechanism can involve the generation of free radicals that are toxic to bacterial cells. researchgate.net Other proposed mechanisms for imidazole-based compounds include the disruption of cell wall or membrane integrity and the inhibition of DNA replication. researchgate.net One study on imidazole-based ionic liquids suggested a mechanism involving non-covalent binding to the antimicrobial peptide melittin, which in turn blocks gene transfer between bacteria, leading to cell death. researchgate.net

Anticancer and Antitumor Activity Studies

The cytotoxic effects of imidazole-naphthalene derivatives against various cancer cell lines have been extensively studied in vitro, highlighting their potential as a basis for novel chemotherapeutic agents. nih.govopenreadings.eu

A range of naphthalene-substituted imidazole derivatives, particularly imidazolium salts and benzimidazoles, have demonstrated significant antiproliferative activity. acgpubs.orgnih.gov

Naphthalene-substituted imidazolium salts have shown promising anticancer activity against non-small-cell lung cancer (NSCLC) cell lines, including H460, H1975, and HCC827. nih.gov Several of these compounds displayed IC50 values in the low micromolar range (4–11 µM), comparable to the established chemotherapy drug cisplatin. nih.gov The cytotoxic effect was found to be dependent on the lipophilicity and the length of the alkyl linkers connecting the naphthalene moiety. nih.gov

Similarly, a series of naphthalene-substituted benzimidazole (B57391) derivatives showed potent antiproliferative effects, with some compounds exhibiting IC50 values ranging from 0.078 to 0.625 µM against tested cancer cell lines. acgpubs.org One derivative demonstrated selective cytotoxicity against liver cancer (HepG2) cells. acgpubs.org Other studies have confirmed the cytotoxic potential of benzimidazole derivatives against lung (A549), breast (MCF-7), and colorectal (DLD-1) carcinoma cell lines. jksus.org

Table 3: In Vitro Cytotoxicity of Selected Imidazole-Naphthalene Derivatives

Compound/Derivative Class Cancer Cell Line(s) IC50 Values Reference(s)
Naphthalene-substituted Imidazolium Salt (Compound 22) H460 (NSCLC) 4 µM nih.gov
Naphthalene-substituted Imidazolium Salt (Compound 22) H1975 (NSCLC) 7 µM nih.gov
Naphthalene-substituted Imidazolium Salt (Compound 22) HCC827 (NSCLC) 9 µM nih.gov
Naphthalene-substituted Benzimidazole (Compound 11) Various 0.078 - 0.625 µM acgpubs.org
Naphthalene-substituted Benzimidazole (Compound 18) HepG2 (Liver) Selective cytotoxicity reported acgpubs.org
Benzimidazole Derivative (se-182) HepG2 (Liver) 15.58 µM jksus.org

In Vivo Antitumor Efficacy in Preclinical Animal Models (e.g., xenografts, genetically engineered models)

While specific in vivo antitumor efficacy studies for this compound are not extensively documented in publicly available literature, research on closely related imidazole derivatives has shown promising results in preclinical animal models. For instance, a novel series of 1-methyl-1H-imidazole derivatives has been evaluated for their ability to inhibit tumor growth. In one study, a potent and orally bioavailable Jak2 inhibitor, compound 19a , demonstrated significant tumor growth inhibition in a UKE-1 xenograft model. researchgate.netnih.gov This suggests that the 1-methyl-imidazole scaffold, a core component of the subject compound, can be a key contributor to in vivo antitumor activity.

Furthermore, other research on imidazole-based compounds has pointed to their potential in animal models of cancer. For example, selected analogues of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase demonstrated intraperitoneal antitumor activity against an intraperitoneal Rat-1 tumor in mice. nih.gov Similarly, a tipifarnib (B1682913) analog, an imidazole derivative, showed strong anticancer efficacy in vivo in a QG56 human non-small-cell lung carcinoma (NSCLC) xenograft model in mice without noticeable loss of body weight. researchgate.net The use of subcutaneous xenografts, derived from human tumor cell lines such as LNCaP (prostate), A549 (lung), and U251 (brain), is a common approach to evaluate the efficacy of such prospective molecular therapeutics in vivo. nih.gov

Naphthylmethyl substituted bis-imidazolium salts have also been investigated, with some compounds proving lethal against all NSCLC lung cancer lines tested in vitro, suggesting a potential for in vivo efficacy that warrants further investigation. nih.gov The antitumor activity of these compounds appears to be related to the length of the alkyl chain connecting the imidazole rings. nih.gov

Compound ClassAnimal ModelCancer TypeObserved Efficacy
1-Methyl-1H-imidazole derivative (e.g., compound 19a)UKE-1 xenograftHematological MalignancySignificant tumor growth inhibition researchgate.netnih.gov
Imidazole-containing tetrahydrobenzodiazepineRat-1 tumor modelRas-transformed cellsIntraperitoneal antitumor activity nih.gov
Tipifarnib analog (imidazole-based)QG56 NSCLC xenograftNon-small-cell lung carcinomaStrong anticancer efficacy researchgate.net

Elucidation of Anticancer Mechanisms: Apoptosis Induction, Cell Cycle Arrest, Enzyme Inhibition (e.g., Jak2, farnesyltransferase), Antiangiogenesis

The anticancer properties of imidazole-naphthalene derivatives are believed to stem from multiple mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Apoptosis Induction and Cell Cycle Arrest: Naphthalene-substituted imidazolium salts have been shown to induce apoptosis in cancer cell lines. nih.govresearchgate.net This programmed cell death is a crucial mechanism for eliminating cancerous cells. Studies have demonstrated that these compounds can trigger apoptosis in the NCI-H460 cell line, as evidenced by Annexin V staining, caspase-3 activation, and PARP cleavage. nih.gov Furthermore, some (naphthalen-4-yl)(phenyl)methanones have been identified as apoptosis inducers that arrest cells in the G2/M phase of the cell cycle. researchgate.net

Enzyme Inhibition: A significant area of investigation for imidazole-based compounds is their ability to inhibit protein kinases and other enzymes critical for tumor growth and survival.

Jak2 Inhibition: A novel series of 1-methyl-1H-imidazole derivatives have been identified as potent inhibitors of Janus kinase 2 (Jak2). researchgate.netnih.gov Jak2 is a non-receptor tyrosine kinase that plays a vital role in cytokine and growth factor-mediated signal transduction. researchgate.net The V617F mutation in Jak2 is a known driver in myeloproliferative neoplasms. researchgate.net Compound 19a , a potent and orally bioavailable Jak2 inhibitor from this series, displayed a high level of cellular activity in hematopoietic cell lines harboring the V617F mutation. researchgate.netnih.gov The development of type II JAK2 inhibitors, which bind to the inactive conformation of the kinase, is also being explored as a potential therapeutic approach. frontiersin.orgnih.gov

Farnesyltransferase Inhibition: The imidazole ring is a key feature in a class of compounds that inhibit farnesyltransferase (FTase). researchgate.net This enzyme is crucial for the post-translational modification of proteins involved in cellular signal transduction, proliferation, and apoptosis. researchgate.net Tipifarnib is a well-known imidazole-based FTase inhibitor. researchgate.net Analogs of tipifarnib have been developed that show significant inhibition of FTase with IC50 values in the nanomolar range. researchgate.net

Antiangiogenesis: While direct evidence for the antiangiogenic properties of this compound is limited, the broader class of imidazoles has been explored for their ability to inhibit the formation of new blood vessels, a process essential for tumor growth. nih.gov

MechanismSpecific Target/EffectCompound ClassKey Findings
Apoptosis InductionCaspase-3 activation, PARP cleavageNaphthalene-substituted imidazolium saltsInduces programmed cell death in NSCLC cell lines. nih.govresearchgate.net
Cell Cycle ArrestG2/M phase arrest(Naphthalen-4-yl)(phenyl)methanonesHalts cell cycle progression in cancer cells. researchgate.net
Enzyme InhibitionJak2 Kinase1-Methyl-1H-imidazole derivativesPotent inhibition of Jak2, particularly the V617F mutant. researchgate.netnih.gov
FarnesyltransferaseImidazole-based compounds (e.g., Tipifarnib analogs)Inhibits protein farnesylation with high potency (nM range). researchgate.net

Anti-inflammatory Activity

Research has shown that certain compounds can modulate the production of inflammatory mediators. For example, (−)-methyl-oleocanthal has been found to reduce the LPS-induced inflammatory and oxidative response by inhibiting the overexpression of pro-inflammatory enzymes like COX-2 and iNOS in murine macrophages. mdpi.com This modulation often involves key signaling pathways such as NF-κB and MAPKs. mdpi.com Similarly, celastrol (B190767) has been shown to suppress the formation of pro-inflammatory cyclooxygenase (COX)- and 5-LOX-derived lipid mediators in human monocyte-derived macrophages. nih.gov These findings highlight the potential for compounds containing relevant structural motifs to interfere with inflammatory cascades at a cellular level.

Neuroinflammation is a key component of many neurodegenerative diseases. Imidazole-containing compounds have been investigated for their neuroprotective effects. For instance, certain imidazole-linked heterocycles have demonstrated crucial anti-inflammatory effects in cellular models of neuroinflammation and have shown neuroprotective properties. nih.gov One such compound, LSL33, was found to ameliorate cognitive impairment and reduce neuroinflammation markers in a mouse model of Alzheimer's disease. nih.gov

Furthermore, a naphthalene derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, has been shown to have a neuroprotective effect on brain ischaemia/reperfusion injury by modulating inflammation and scavenging free radicals. nih.gov Azole derivatives containing a naphthalene moiety have also been identified as having the potential to penetrate the central nervous system, which is a critical factor for treating neuroinflammatory conditions. bohrium.comnih.govresearchgate.net

Enzyme Inhibition and Receptor Modulation Studies

The structural features of imidazole-naphthalene derivatives make them attractive candidates for targeting specific enzymes and receptors.

Cholinesterase Inhibition: A significant finding is the potent and competitive inhibition of cholinesterases by antifungal azole derivatives that feature a naphthalene group. bohrium.comnih.govresearchgate.net Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the context of neurodegenerative disorders like Alzheimer's disease. bohrium.comnih.govresearchgate.net Studies have shown that imidazole derivatives can exhibit low micromolar IC50 values against these enzymes. bohrium.comnih.govresearchgate.net Kinetic studies have revealed that these compounds act as competitive inhibitors, with the imidazole moiety playing a key role in binding to the active site of the cholinesterase enzymes. bohrium.comnih.govresearchgate.net

Compound ClassEnzyme TargetInhibition TypePotency (IC50)
Azole derivatives with naphthaleneAcetylcholinesterase (AChE)CompetitiveLow micromolar range bohrium.comnih.govresearchgate.net
Butyrylcholinesterase (BChE)CompetitiveLow micromolar range bohrium.comnih.govresearchgate.net

While specific data on the inhibition of the Pyruvate:ferredoxin oxidoreductase (PFOR) enzyme by this compound is not available, the broad enzymatic inhibitory potential of imidazole-containing compounds suggests that this could be an area for future investigation.

Receptor Binding and Activation/Antagonism (e.g., α1A adrenoceptor, imidazoline (B1206853) I2 receptors)

The interaction of imidazole-naphthalene derivatives with adrenergic and imidazoline receptors is a key area of pharmacological research. While specific binding data for this compound is not extensively detailed in the available literature, the activities of structurally related compounds provide insights into potential receptor interactions.

α1A Adrenoceptor: The α1-adrenoceptors are important clinical targets for managing conditions like hypotension. Agonists for these receptors can be structurally diverse, and their affinity and efficacy can vary depending on the specific subtype (α1A, α1B, α1D). Imidazoline-based compounds such as oxymetazoline (B75379) and cirazoline (B1222771) have been shown to possess higher affinity for the α1a-subtype compared to the α1b- and α1d-subtypes. This suggests that the imidazole core is a critical determinant for binding to this receptor class.

Imidazoline I2 Receptors: Imidazoline I2 receptors represent a family of non-adrenergic binding sites that are implicated in several physiological and pathological processes, including pain, neuroprotection, and psychiatric conditions. These receptors are defined as binding sites that are inhibited by the antagonist idazoxan (B1206943) but are not blocked by catecholamines. While numerous imidazoline derivatives have been studied for their affinity to I1/I2 binding sites, a direct correlation between in vitro binding affinity and in vivo activity is not always observed, as seen in studies of their antihyperglycemic effects. nih.gov Research into specific ligands continues to uncover the therapeutic potential of targeting the I2 receptor. nih.gov

Other Pharmacological Activities

Beyond specific receptor binding, imidazole-naphthalene derivatives have been investigated for a range of other pharmacological effects.

A significant body of research has demonstrated the potent anticonvulsant activity of (arylalkyl)imidazole derivatives, particularly those containing a naphthalene moiety. nih.govnih.gov The molecular design of many of these compounds is based on the modification of nafimidone (B1677899), a well-characterized anticonvulsant agent. nih.gov

Research has shown that 1-(naphthylalkyl)-1H-imidazoles exhibit strong anticonvulsant effects. nih.gov Structure-activity relationship studies reveal that modifications to the alkyl chain between the naphthalene and imidazole rings can significantly influence this activity. nih.gov For instance, the introduction of a small oxygen-containing functional group in the alkylene bridge generally confers a high therapeutic index, separating the anticonvulsant effects from depressant activity. nih.gov

Anticonvulsant screening is typically performed using standard animal models, including the maximal electroshock seizure (MES) and subcutaneous metrazol (scM) seizure tests, with neurotoxicity assessed via the rotarod test. nih.gov Ester derivatives of nafimidone's active metabolite, nafimidone alcohol, have shown notable activity in the MES-induced seizure model. nih.gov For one of the most active candidates, the effective dose (ED50) in the MES model was determined to be 38.46 mg/kg in mice and 20.44 mg/kg in rats. nih.gov

Table 1: Anticonvulsant Activity of a Representative Naphthyl-Imidazole Derivative


CompoundAnimal ModelTestEffective Dose (ED50)Neurotoxic Dose (TD50)Reference
Nafimidone Alcohol Ester Derivative (5d)MiceMES38.46 mg/kg123.83 mg/kg nih.gov
Nafimidone Alcohol Ester Derivative (5d)RatsMES20.44 mg/kg56.36 mg/kg nih.gov

Both naphthalene and imidazole scaffolds are recognized as important building blocks in the development of new therapeutic agents, including those for diabetes mellitus. ekb.eg Diabetes is a chronic metabolic disorder characterized by high blood glucose levels, and research into novel treatments is ongoing. ekb.egrsc.org

Studies on various imidazole derivatives have shown significant antidiabetic potential. For example, a newly synthesized imidazole derivative demonstrated the ability to significantly decrease blood glucose levels in alloxan-induced diabetic rats, reducing levels from 449 mg/dl to 164 mg/dl. ijpcbs.com This was accompanied by improvements in the lipid profile, including decreased total cholesterol, LDL, and triglycerides. ijpcbs.com Furthermore, certain imidazoline derivatives have been shown to possess potent antihyperglycemic properties in rat models of type 2 diabetes, improving glucose tolerance without causing hypoglycemia. nih.gov The antidiabetic activity of some heterocyclic compounds is evaluated by their ability to inhibit enzymes like α-glucosidase. nih.gov

While these findings highlight the potential of the imidazole and naphthalene cores for developing antidiabetic drugs, specific studies on the antidiabetic activity of this compound are not detailed in the currently available literature. ekb.egrsc.org

Imidazole derivatives are being investigated as potential antiparasitic agents. researchgate.netnih.gov The proposed mechanism for their antiparasitic action often involves the induction of oxidative stress within the parasite, leading to a disruption of its redox balance and mitochondrial membrane potential. researchgate.netnih.gov Studies have shown that the growth-inhibitory effects of some imidazoles on parasites can be reversed by the presence of an antioxidant, supporting the oxidative stress hypothesis. researchgate.net

While research on the specific compound this compound is limited, related structures have shown promise. For instance, fluorinated benzimidazole derivatives containing a naphthalene moiety, such as 6-chloro-5-(naphthalen-1-yloxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole, have been identified as promising molecules for treating infections caused by cestodes like Taenia crassiceps. rsc.org This indicates that the combination of an imidazole-like core with a naphthalene group may be a viable strategy for developing new antiparasitic therapies. rsc.org

The search for novel antioxidant compounds that can act as free radical scavengers is a significant area of pharmaceutical research. researchgate.net Derivatives containing a naphthalene ring have demonstrated notable antioxidant properties in various in vitro assays. researchgate.netbohrium.com

The antioxidant capacity is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the ability of a compound to donate a hydrogen atom and neutralize the DPPH radical is measured. dmed.org.uanih.gov The result is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. dmed.org.uanih.gov

Studies on hydrazone derivatives of naphthalene-1-ylmethylene have identified compounds with strong antioxidant activity. bohrium.com Similarly, another naphthalene derivative, (2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid, showed significant antioxidant potency. researchgate.net These findings suggest that the naphthalene-1-yl scaffold is a promising feature for designing effective antioxidant agents.

Table 2: Antioxidant Activity of Naphthalene-1-yl Derivatives in DPPH Assay


CompoundIC50 Value (μg/mL)Reference
Hydrazone derivative of 1-naphthaldehyde (B104281) and phenylhydrazine28.90 nih.gov
(2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid (HMHP)37.64

Emerging Research Areas and Future Directions

Applications in Materials Science

The unique electronic and structural characteristics of 1-Methyl-2-(naphthalen-1-yl)-1H-imidazole make it a promising candidate for applications in the field of materials science. The fusion of the electron-rich imidazole (B134444) ring with the aromatic naphthalene (B1677914) system suggests potential for the development of novel materials with tailored electronic and optical properties.

Development of Advanced Materials (e.g., coatings, polymers)

The imidazole component of this compound can serve as a versatile building block for the synthesis of advanced polymers. Imidazole and its derivatives are known to be incorporated into polymer backbones to enhance thermal stability and introduce specific functionalities. While direct studies on the use of this compound in coatings and polymers are not yet widely reported, the inherent properties of its constituent moieties suggest a potential for creating materials with enhanced durability and specialized surface properties.

Integration into Photonic Devices with NLO Properties

Nonlinear optical (NLO) materials are at the forefront of photonics research, with applications in optical switching, data storage, and telecommunications. The potential for a molecule to exhibit NLO properties is often associated with the presence of a delocalized π-electron system and a significant dipole moment. The naphthalene group in this compound provides an extended π-system, which is a key prerequisite for NLO activity. Although specific experimental data on the NLO properties of this compound is limited, the investigation of structurally similar imidazole-naphthalene compounds would be a logical step to explore this potential.

Role as Catalysts and Ligands in Organic Synthesis

The nitrogen atoms in the imidazole ring of this compound possess lone pairs of electrons, making them excellent candidates for coordination with metal centers. This ability to act as a ligand is fundamental to the development of novel catalysts for a wide array of organic transformations.

Chiral Catalysis and Asymmetric Synthesis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. While this compound itself is not chiral, it can be functionalized to create chiral derivatives that could serve as ligands in asymmetric synthesis. The proximity of the bulky naphthalene group to the coordinating imidazole ring could create a specific chiral environment around a metal center, potentially leading to high levels of enantioselectivity in catalytic reactions. Further research into the synthesis of chiral variants of this compound is a promising avenue for the development of new asymmetric catalysts.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. Imidazole and its derivatives have been explored as organocatalysts in various reactions. The basicity of the imidazole nitrogen in this compound suggests its potential to act as a Brønsted or Lewis base catalyst. The specific steric and electronic environment provided by the naphthalene substituent could influence the reactivity and selectivity of such catalytic processes. However, dedicated studies are required to explore and validate the potential of this compound in organocatalytic applications.

Chemical Biology Applications

The intersection of chemistry and biology has opened up new avenues for understanding and manipulating biological systems at the molecular level. Imidazole-containing compounds are ubiquitous in nature and have a wide range of biological activities. openreadings.eu The naphthalene moiety is also found in various biologically active natural and synthetic products.

The combination of these two pharmacophores in this compound suggests its potential for applications in chemical biology. For instance, it could be explored as a scaffold for the development of novel therapeutic agents. The general biological activities of imidazole derivatives, which include antifungal and antioxidant effects, provide a starting point for such investigations. openreadings.eu Furthermore, the fluorescent properties often associated with naphthalene-containing compounds could be harnessed to develop molecular probes for imaging and sensing in biological systems. However, it is important to note that specific studies on the chemical biology applications of this compound are currently limited, and this remains an open area for future research.

Use as Tool Compounds for Studying Cellular Pathways

While direct studies employing this compound as a tool compound for probing cellular pathways are not yet widely reported, the broader class of imidazole-containing molecules is recognized for its potential in this area. Imidazole derivatives have been investigated for their utility in understanding various biological processes due to their diverse pharmacological activities. nih.gov The structural features of the imidazole ring allow for interactions with a variety of biological targets. nih.gov

The naphthalene moiety in this compound introduces a lipophilic and sterically significant feature, which could be exploited for targeting specific protein-protein interactions or enzymatic active sites. The potential for this compound to serve as a molecular probe could be enhanced by the introduction of fluorescent tags or reactive groups, allowing for the visualization and identification of its cellular binding partners. Such studies would be invaluable in elucidating its mechanism of action and identifying its role in various cellular signaling cascades.

Mimicry of Imidazole-Based Biomolecules (e.g., histidine, histamine)

The imidazole ring is a fundamental component of essential biomolecules like the amino acid histidine and the neurotransmitter histamine. This shared structural motif suggests that this compound could potentially act as a mimic, thereby interacting with biological systems that recognize these endogenous molecules.

Histidine's imidazole side chain is crucial for its role in enzyme catalysis and protein structure. nih.gov Histamine, derived from the decarboxylation of histidine, is a key mediator of allergic and inflammatory responses, gastric acid secretion, and neurotransmission. openreadings.eu The N-methylation and the bulky naphthalene substituent in this compound would significantly alter its electronic and steric properties compared to histidine and histamine, likely preventing it from acting as a direct agonist. However, it could potentially act as an antagonist or a modulator of the receptors and enzymes that interact with these biomolecules. Further research is warranted to explore its binding affinity to histidine- or histamine-related targets.

Table 1: Structural Comparison of this compound with Histidine and Histamine

CompoundImidazole RingSubstituent at C2Substituent at N1Other Functional Groups
This compound YesNaphthalen-1-ylMethylNone
Histidine Yes-CH2-CH(NH2)-COOH-HCarboxylic acid, Amino group
Histamine Yes-CH2-CH2-NH2-HAmino group

Strategic Structural Modifications for Enhanced Activity and Selectivity

The development of analogs of this compound through strategic structural modifications is a promising area for enhancing its biological activity and selectivity. Structure-activity relationship (SAR) studies on related imidazole and naphthalene derivatives have provided insights into the types of modifications that could be beneficial. nih.govnih.gov

Potential modifications could include:

Substitution on the Naphthalene Ring: Introducing various substituents (e.g., hydroxyl, methoxy, halogen) on the naphthalene ring could modulate the compound's lipophilicity, electronic properties, and steric interactions with target proteins.

Variation of the N-Alkyl Group: Replacing the N-methyl group with other alkyl or functionalized alkyl chains could influence the compound's solubility and binding affinity.

Modification of the Imidazole Ring: While maintaining the core imidazole structure, substitutions at other positions of the ring could be explored to fine-tune its electronic and steric profile.

These modifications could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Exploration of Novel Synthetic Pathways for Scalability and Sustainability

The advancement of this compound from a laboratory curiosity to a potentially valuable chemical entity necessitates the development of efficient, scalable, and sustainable synthetic methods. While traditional methods for imidazole synthesis exist, there is a growing interest in green chemistry approaches that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. researchgate.net

Novel synthetic strategies could involve:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields compared to conventional heating methods. researchgate.net

Catalytic Methods: The use of reusable and non-toxic catalysts can enhance the sustainability of the synthesis.

The development of such pathways will be crucial for the cost-effective and environmentally responsible production of this compound and its analogs on a larger scale.

Advanced Computational Approaches for Mechanism Elucidation and Drug Design

Advanced computational techniques are becoming indispensable tools in modern medicinal chemistry for elucidating the mechanisms of action of bioactive compounds and for the rational design of new drugs. jbcpm.com For this compound, these methods can provide valuable insights into its potential biological targets and guide the design of more effective derivatives.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target protein, providing information about the binding affinity and key interactions. ahievran.edu.trnih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic properties of the molecule, such as its dipole moment and charge distribution, which are crucial for its interactions with biological macromolecules. nih.govnih.gov

In Silico ADME/Tox Prediction: These computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound in the early stages of drug discovery, helping to identify potential liabilities and guide the selection of candidates for further development. nih.govnih.gov

By integrating these computational approaches with experimental studies, researchers can accelerate the discovery and development of novel therapeutic agents based on the this compound scaffold.

Q & A

Q. Table 1: Key Synthetic Parameters for Derivatives

Reaction ComponentOptimal QuantityRoleReference
Benzil1.05 g (0.005 mmol)Carbonyl source
α-Naphthylamine0.715 g (0.005 mmol)Amine donor
Pd(OAc)₂ (C-H activation)5 mol%Catalyst

Q. Table 2: CoMSIA Model Validation Metrics

MetricTraining Set (n=34)Test Set (n=10)Threshold
q² (LOO-CV)0.62->0.5
0.890.71>0.6
SEE0.180.24<0.3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.